molecular formula C25H27N7O4 B6548468 1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 946344-67-8

1-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B6548468
CAS No.: 946344-67-8
M. Wt: 489.5 g/mol
InChI Key: BGRAMXSJOPWVGD-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core linked to a piperazine moiety substituted with a 3,4,5-trimethoxybenzoyl group. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, often targeting enzymes or receptors such as kinases, adenosine receptors, or NADPH oxidase .

Properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-16-5-7-18(8-6-16)32-24-21(28-29-32)23(26-15-27-24)30-9-11-31(12-10-30)25(33)17-13-19(34-2)22(36-4)20(14-17)35-3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRAMXSJOPWVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C(=C5)OC)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions
Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Pharmacological Targets Activity/Selectivity Notes Reference
Target Compound 3,4,5-Trimethoxybenzoyl 477.54* Adenosine A2A receptors, kinases (hypothesized) Expected high selectivity due to bulky trimethoxy group; unconfirmed activity data
1-(2-Methoxybenzoyl)-4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine 2-Methoxybenzoyl 429.47 Not explicitly stated Lower molecular weight may improve bioavailability; reduced steric hindrance
1-(2-Methanesulfonylbenzoyl)-4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine 2-Methanesulfonylbenzoyl 477.54 NADPH oxidase (hypothesized) Sulfonyl group enhances electrophilicity; potential for covalent binding
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride Benzyl 295.28 Kinases, adenosine receptors Simplified structure with high purity (95%); lacks acyl group for receptor anchoring

*Calculated based on molecular formula C27H27N7O3.

Key Observations :

  • The 3,4,5-trimethoxybenzoyl group in the target compound increases steric bulk compared to methoxy or sulfonyl substituents, which may enhance selectivity for hydrophobic binding pockets (e.g., adenosine A2AR allosteric sites) .
Triazolopyrimidine Derivatives with Varied Core Modifications
Compound Name Core Modification Biological Activity Potency (IC50/EC50) Reference
RG7774 5-tert-Butyl, tetrazolylmethyl substituent Adenosine receptor modulation Submicromolar affinity for A2AR
VAS2870 Benzoxazol-2-yl sulfide NADPH oxidase inhibitor IC50 ~1 µM in leukocytes
Antiplatelet/antibacterial derivatives (e.g., 16m) Cyclopropylamino, thiopropanol substituents Antiplatelet aggregation, antibacterial IC50 = 0.8 µM (P2Y12 receptor)
Target Compound Unmodified triazolopyrimidine core Unknown (presumed kinase/A2AR activity) Data pending

Key Observations :

  • RG7774 demonstrates submicromolar affinity for adenosine A2AR due to its tert-butyl group, which stabilizes hydrophobic interactions . The target compound’s trimethoxybenzoyl group may mimic this effect.
  • VAS2870 ’s sulfide linkage confers NADPH oxidase inhibition, a mechanism distinct from the target compound’s presumed receptor modulation .
  • Derivatives with thiopropanol substituents (e.g., 16m) show potent antiplatelet activity, highlighting the role of sulfur-containing groups in directing biological function .

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